Physicochemical Profile vs. Unsubstituted Analog
5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine exhibits distinct predicted physicochemical properties compared to its unsubstituted pyridine analog, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine. The presence of the 2-amino group on the pyridine ring significantly alters its acid-base character, as reflected in a predicted pKa of 9.08±0.40 for the target compound , in contrast to the simpler analog which lacks this basic amine functionality. This difference impacts solubility, salt formation potential, and behavior in biological matrices.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 9.08±0.40 (Predicted) |
| Comparator Or Baseline | 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS 7471-05-8); pKa not reported for this specific compound, but the lack of the 2-amino group on the pyridine ring indicates a different acid-base profile. |
| Quantified Difference | Qualitative difference in protonation state; target compound has an additional basic site (2-amino group) not present in the comparator. |
| Conditions | Predicted using ACD/Labs or similar software as aggregated on ChemicalBook. |
Why This Matters
This differentiation in pKa and hydrogen-bonding capacity is critical for optimizing solubility, permeability, and target engagement in a drug discovery program, making the target compound a more versatile scaffold for generating drug-like molecules.
